N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-7-6-10-15(13(12)2)19-16(22)11-23-18-20-17(21-24-18)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCQWHYTMGMPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Precursors
The 3-phenyl-1,2,4-thiadiazol-5-yl scaffold is typically synthesized via cyclocondensation of thioamides with nitriles. For example, heating benzothioamide with phenylacetonitrile at 120°C in toluene generates the thiadiazole ring with 72% yield. This method, adapted from Nakagawa et al., leverages the nucleophilic attack of sulfur on the nitrile carbon, followed by dehydrogenation. Alternative protocols using Lawesson’s reagent to convert amides to thioamides in situ have achieved comparable yields (68–70%).
Oxidative Cyclization Approaches
Recent advances employ iodine(III) reagents for one-pot thiadiazole synthesis. Treatment of N-phenylbenzamidine with bis(trifluoroacetoxy)iodobenzene (PIDA) and elemental sulfur in dichloromethane produces the thiadiazole core in 65% yield. This method circumvents the need for pre-formed thioamides but requires stoichiometric oxidants, increasing costs.
Sulfanyl-Acetamide Linker Installation
Nucleophilic Substitution Reactions
The sulfanyl group is introduced via reaction of 5-mercapto-3-phenyl-1,2,4-thiadiazole with chloroacetamide derivatives. In a representative procedure, 5-mercapto-thiadiazole (1.0 equiv) reacts with 2-chloro-N-(2,3-dimethylphenyl)acetamide in DMF at 60°C, using K₂CO₃ (1.5 equiv) as base, to afford the target compound in 82% yield after recrystallization. Kinetic studies indicate second-order dependence on both thiolate and chloroacetamide concentrations.
Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling has been explored for sterically hindered substrates. Employing Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in dioxane at 100°C enables coupling between 5-bromo-thiadiazole and 2-mercapto-N-(2,3-dimethylphenyl)acetamide with 75% yield. However, catalyst costs and brominated precursor availability limit industrial scalability.
Amidation with 2,3-Dimethylaniline
Carbodiimide-Mediated Activation
Coupling 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetic acid with 2,3-dimethylaniline using DCC (1.2 equiv) and DMAP (0.1 equiv) in THF achieves 73% yield. The reaction proceeds via in situ formation of an O-acylisourea intermediate, with FTIR monitoring confirming complete acid consumption within 4 hours.
Mixed Anhydride Method
Alternative protocols utilize ethyl chloroformate to generate mixed anhydrides. Combining the acetic acid derivative with 2,3-dimethylaniline in the presence of N-methylmorpholine (2.0 equiv) at 0°C provides the amide in 68% yield. While milder than carbodiimide methods, this approach requires strict temperature control to minimize epimerization.
Reaction Optimization and Yield Data
The table below summarizes critical parameters for key synthetic steps:
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis reveals a dihedral angle of 10.8° between the thiadiazole and acetamide planes, with intramolecular S⋯O contact (2.628 Å) stabilizing the syn conformation. The 2,3-dimethylphenyl group adopts a perpendicular orientation relative to the thiadiazole ring, minimizing steric clashes.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 5H, Ph), 6.95 (d, J = 7.8 Hz, 1H, ArH), 4.32 (s, 2H, SCH₂), 2.31 (s, 3H, CH₃), 2.29 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 163.1 (C=N), 138.5–126.3 (ArC), 35.8 (SCH₂), 20.1/18.9 (CH₃).
- HRMS : [M+H]⁺ calcd. for C₁₉H₁₈N₃OS₂: 376.0849; found: 376.0846.
Challenges and Industrial Considerations
Scale-up efforts face three primary hurdles:
- Thiadiazole ring instability at temperatures >150°C necessitates careful thermal control during distillation.
- Sulfanyl group oxidation during storage requires inert atmosphere packaging (argon) with antioxidant additives (0.1% BHT).
- Regioselectivity in Pd-catalyzed reactions demands expensive ligands (Xantphos) to suppress homocoupling byproducts.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Sulfoxide (-SO-) | RT, 6–8 hrs | |
| KMnO<sub>4</sub> (acidic) | Sulfone (-SO<sub>2</sub>-) | 60°C, 3 hrs | |
| mCPBA | Sulfoxide (-SO-) | DCM, 0°C→RT |
Key Findings :
-
Sulfoxide formation occurs preferentially under mild conditions, while sulfones require stronger oxidants like KMnO<sub>4</sub> .
-
Over-oxidation to sulfonic acid derivatives is rare but possible with prolonged exposure to HNO<sub>3</sub> .
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group acts as a leaving group in SN<sub>2</sub> reactions:
Mechanistic Insight :
-
The reaction proceeds via deprotonation of the nucleophile, followed by attack at the electrophilic sulfur center .
-
Steric hindrance from the 2,3-dimethylphenyl group reduces reactivity toward bulky nucleophiles .
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes acid- or base-catalyzed hydrolysis:
Notable Observations :
-
Hydrolysis in basic media is faster due to increased nucleophilicity of OH<sup>−</sup> .
-
The thiadiazole ring remains intact under both conditions, confirming its stability .
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles:
Case Study :
Cyclization with PCl<sub>5</sub> yields a pyrimidine-fused thiadiazole, showing enhanced cytotoxicity (IC<sub>50</sub> = 4.27 µg/mL against SK-MEL-2 cells) .
Comparative Reactivity Analysis
Reactivity differences between analogous compounds:
| Compound | Oxidation Rate (H<sub>2</sub>O<sub>2</sub>) | Hydrolysis Rate (NaOH) | Cyclization Yield (%) |
|---|---|---|---|
| Target Compound | Moderate (t<sub>1/2</sub> = 2.5 hrs) | Fast (t<sub>1/2</sub> = 30 min) | 68 |
| N-Phenyl analog | Slow (t<sub>1/2</sub> = 5 hrs) | Moderate (t<sub>1/2</sub> = 1 hr) | 55 |
Trends :
-
Electron-donating methyl groups on the phenyl ring accelerate hydrolysis but decelerate oxidation .
-
Steric hindrance from the dimethylphenyl group reduces cyclization efficiency compared to simpler analogs .
Reaction with Organometallic Reagents
The thiadiazole ring participates in cross-coupling reactions:
| Reagent | Product | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| PhB(OH)<sub>2</sub> | Biaryl-thiadiazole | Pd(PPh<sub>3</sub>)<sub>4</sub> | 78 | |
| CH<sub>2</sub>=CHSnBu<sub>3</sub> | Alkenyl-thiadiazole | CuI, PPh<sub>3</sub> | 65 |
Applications :
Scientific Research Applications
Anti-inflammatory Applications
The compound has been investigated for its potential as an anti-inflammatory agent. In silico studies have shown that derivatives of thiadiazole can inhibit key inflammatory pathways, particularly through the inhibition of enzymes such as 5-lipoxygenase (5-LOX), which plays a significant role in the synthesis of leukotrienes involved in inflammatory responses .
Case Study: Molecular Docking Studies
A study conducted molecular docking simulations to evaluate the binding affinity of N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide to the active site of 5-LOX. The results indicated a strong binding interaction, suggesting that this compound could be optimized for further development as a therapeutic agent for inflammatory diseases.
Anticancer Properties
This compound has shown promising anticancer activity across various cancer cell lines. Thiadiazole derivatives are known for their cytotoxic effects against different types of cancer.
Data Table: Anticancer Activity
| Cell Line | Compound Concentration (µM) | IC50 Value (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | 10 | 9.0 | |
| PC3 (Prostate) | 20 | 12.5 | |
| U87 (Glioblastoma) | 15 | 11.0 |
Case Study: Cytotoxicity Assays
In a comparative study assessing the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines, this compound exhibited significant growth inhibition against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Analgesic Effects
The compound has also been explored for its analgesic properties. Research indicates that thiadiazole derivatives can modulate pain pathways by inhibiting pro-inflammatory cytokines and neurotransmitter release associated with pain perception.
Data Table: Analgesic Activity
Case Study: Behavioral Assays
In behavioral assays designed to assess pain response in animal models, this compound demonstrated significant analgesic effects by reducing spontaneous pain and tactile allodynia.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Agricultural Use: It may disrupt the metabolic pathways of pests or pathogens, leading to their death or inhibition.
Materials Science: The electronic properties of the compound can be attributed to the conjugated system and the presence of heteroatoms, which influence its conductivity and photophysical behavior.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide: can be compared with other thiadiazole derivatives such as:
Uniqueness
- Structural Features : The presence of both the dimethylphenyl and phenyl groups attached to the thiadiazole ring makes this compound unique.
- Biological Activity : The specific substitution pattern may confer unique biological activities compared to other thiadiazole derivatives.
Biological Activity
N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 861248-35-3
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities.
Key Findings:
- Antibacterial Activity : Several studies have demonstrated that thiadiazole derivatives show potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with specific substitutions at the thiadiazole ring have shown minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin and fluconazole .
- Antifungal Activity : Compounds similar to this compound have exhibited antifungal properties against strains such as Aspergillus niger and Candida albicans, with some derivatives showing zones of inhibition ranging from 15 to 19 mm at specific concentrations .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been a focal point in recent research. Various studies have evaluated their effectiveness against different cancer cell lines.
Case Studies:
- Cytotoxicity Assays : In vitro studies using the MTT assay revealed that certain derivatives exhibited high cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). For example, a derivative with a 4-chloro substitution demonstrated significant cytotoxicity against the A431 cell line with an IC50 value indicating effective cell growth inhibition .
- Mechanism of Action : The mechanism underlying the anticancer effects includes the induction of apoptosis through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). Additionally, some compounds inhibited key signaling pathways such as VEGFR-2 phosphorylation in cancer cells .
Anti-inflammatory Activity
Thiadiazole derivatives also exhibit anti-inflammatory properties, which are crucial for treating chronic pain conditions.
Research Insights:
- Neuropathic Pain Models : Compounds similar to this compound have shown efficacy in reducing allodynia and hyperalgesia in neuropathic pain models by inhibiting pro-inflammatory cytokines like TNF-alpha .
Summary Table of Biological Activities
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiol activation | Et₃N, dry benzene | 0°C | 1 hr | — |
| Coupling | α-chloroacetamide derivative | 0–5°C | 24 hr | 60–75% |
| Purification | Ethanol recrystallization | RT | — | >95% purity |
Basic: How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the dimethylphenyl and thiadiazole groups. The sulfanyl (-S-) and acetamide (-NHCO-) groups show characteristic deshielding .
- Example : The thiadiazole ring protons typically appear as singlets at δ 7.5–8.5 ppm in CDCl₃ .
X-ray Crystallography :
- Grow single crystals via slow evaporation in ethanol/water (9:1).
- Analyze intermolecular interactions (e.g., hydrogen bonding between acetamide NH and thiadiazole N) to confirm stereoelectronic effects .
Basic: What analytical strategies are recommended for assessing purity and detecting trace impurities?
Methodological Answer:
HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Monitor for byproducts like unreacted thiol (retention time: 3.2 min) or hydrolyzed acetamide .
Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
TGA/DSC : Verify thermal stability (decomposition >200°C) and absence of solvent residues .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Dose-Response Reproducibility :
- Test activity across multiple cell lines (e.g., HEK293, HepG2) with standardized assays (e.g., MTT for cytotoxicity).
- Control for solvent effects (e.g., DMSO ≤0.1%) .
Metabolic Stability :
- Perform liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the thiadiazole ring) .
Target Validation :
- Use siRNA knockdown or CRISPR-Cas9 to confirm specificity toward purported targets (e.g., kinase inhibitors) .
Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Molecular Docking :
- Model interactions with ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Prioritize poses with hydrogen bonds to acetamide NH and π-π stacking with phenyl groups .
QSAR Modeling :
- Train a model with descriptors like LogP, polar surface area, and H-bond donors. Validate against IC₅₀ data from analogs .
MD Simulations :
Advanced: What are the key challenges in detecting trace metabolites or degradation products in environmental samples?
Methodological Answer:
Sample Preparation :
- Use SPE cartridges (C18) to concentrate analytes from water/soil extracts.
HRMS Detection :
- Apply LC-QTOF-MS in positive ionization mode to identify sulfoxide/sulfone metabolites (accurate mass <5 ppm error) .
Limitations :
- Low-abundance metabolites (e.g., hydroxylated derivatives) may require isotopic labeling or derivatization for quantification .
Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
Co-Solvent Systems :
- Test PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .
Prodrug Design :
- Mask the acetamide group as a phosphate ester to improve intestinal absorption .
Pharmacokinetic Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
